molecular formula C11H15N3O B1524117 2-(3-Aminopyrrolidin-1-yl)benzamide CAS No. 1248724-48-2

2-(3-Aminopyrrolidin-1-yl)benzamide

Cat. No.: B1524117
CAS No.: 1248724-48-2
M. Wt: 205.26 g/mol
InChI Key: LDZLPGWWCXDXFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopyrrolidin-1-yl)benzamide is a chemical compound with the CAS Number: 1248724-48-2 . It has a molecular weight of 205.26 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-amino-1-pyrrolidinyl)benzamide . The InChI code is 1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15) .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.26 . The compound is soluble in water .

Scientific Research Applications

Cancer Therapeutics

Compounds with structural similarities to 2-(3-Aminopyrrolidin-1-yl)benzamide, such as PARP inhibitors, have been explored for their potential in treating cancer. PARP inhibitors like ABT-888 have shown excellent potency against PARP enzymes, contributing to their efficacy in cancer treatment protocols, especially in combination with other chemotherapeutic agents (Penning et al., 2009). Another study identified A-966492, a potent and efficacious PARP inhibitor, highlighting its potential as an oral anticancer agent (Penning et al., 2010).

Neuropharmacology

Research on benzamide derivatives, such as YM-09151-2, has shown potent and selective antidopaminergic activity, suggesting their application in studying neuroleptic properties and potential treatments for disorders related to dopamine dysregulation (Usuda et al., 2004).

Synthesis of Aminopyrrolidines

Aminopyrrolidines, including 3-aminopyrrolidines, have been synthesized through various methods, demonstrating the versatility of pyrrolidine derivatives in organic synthesis. For instance, cyclization of α-aminoalkyl radicals has been used to prepare 3-aminopyrrolidines, showcasing a method for generating compounds with potential pharmacological activities (Suero et al., 2002).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Compounds structurally related to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis. This inhibition supports their potential application in treating diseases characterized by abnormal angiogenesis, such as certain cancers (Borzilleri et al., 2006).

Histamine-3 Receptor Antagonism

Derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been explored for their potential as potent and selective histamine-3 (H3) receptor antagonists. This research opens avenues for developing treatments for disorders related to the central nervous system and sleep disturbances (Zhou et al., 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-8-5-6-14(7-8)10-4-2-1-3-9(10)11(13)15/h1-4,8H,5-7,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZLPGWWCXDXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopyrrolidin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopyrrolidin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-(3-Aminopyrrolidin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-(3-Aminopyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-(3-Aminopyrrolidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.